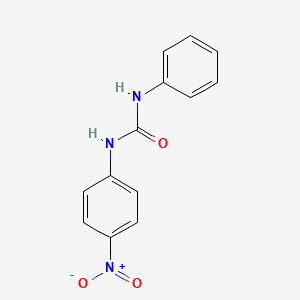

1-(4-Nitrophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(14-10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(18)19/h1-9H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHPMKKJBURYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283602 | |

| Record name | 1-(4-nitrophenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-32-7 | |

| Record name | NSC32359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-NITROPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Nitrophenyl)-3-phenylurea synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas represent a cornerstone in medicinal chemistry and materials science, with the urea moiety serving as a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[1] this compound, in particular, is a versatile intermediate and a structural motif found in a variety of biologically active compounds. Its synthesis and rigorous characterization are fundamental steps in the discovery and development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles and offering a robust, step-by-step laboratory protocol. Furthermore, it outlines a systematic approach to the structural and physicochemical characterization of the synthesized compound, ensuring the integrity and purity of the final product.

Synthesis of this compound

The most direct and widely employed method for the synthesis of unsymmetrical ureas, such as this compound, is the reaction between an amine and an isocyanate.[2] This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the primary amine (4-nitroaniline) to the electrophilic carbonyl carbon of the isocyanate (phenyl isocyanate). The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate, resulting in the formation of the stable urea linkage.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Equipment:

-

4-Nitroaniline

-

Phenyl isocyanate

-

Anhydrous Toluene

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitroaniline (1.0 eq) in anhydrous toluene.

-

Addition of Phenyl Isocyanate: To the stirred solution, add phenyl isocyanate (1.1 eq) dropwise at room temperature. The reaction is often exothermic, and a precipitate may begin to form.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold toluene to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure, crystalline solid.[3][4][5][6]

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₁N₃O₃[2][7][8][9][10][11] |

| Molecular Weight | 257.24 g/mol [2][7][9][10][11] |

| Appearance | Off-white to yellow solid |

| Melting Point | Approximately 193 °C (for a similar compound)[12] |

Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will appear as a multiplet, while the protons on the 4-nitrophenyl ring will likely appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.

-

Urea N-H Protons: Two singlets in the downfield region (typically δ 8.5-10.0 ppm), corresponding to the two N-H protons of the urea linkage. The exact chemical shifts can be influenced by solvent and concentration.

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The expected spectrum would show:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 150-160 ppm) corresponding to the urea carbonyl carbon.

-

Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | 3300-3500 (broad) |

| C=O Stretching (Urea) | 1630-1680 (strong) |

| N-O Stretching (Nitro) | 1500-1550 and 1300-1370 (strong) |

| C-N Stretching | 1250-1350 |

| Aromatic C-H Bending | 690-900 |

The presence of a strong absorption band for the urea carbonyl and the characteristic stretches for the nitro group are key diagnostic peaks.[13]

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 258.08733.[8]

| Ion | Predicted m/z |

| [M+H]⁺ | 258.08733 |

| [M+Na]⁺ | 280.06927 |

| [M-H]⁻ | 256.07277 |

Conclusion

The synthesis of this compound via the reaction of 4-nitroaniline and phenyl isocyanate is a reliable and efficient method. The identity and purity of the synthesized compound can be unequivocally confirmed through a combination of physicochemical measurements and spectroscopic techniques. This guide provides the necessary theoretical background and practical protocols for researchers to successfully synthesize and characterize this important chemical entity.

References

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC. PubMed Central. Available at: [Link]

-

Phenylurea | C7H8N2O | CID 6145 - PubChem. National Institutes of Health. Available at: [Link]

-

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea | C13H11N3O4 | CID 3618472 - PubChem. National Institutes of Health. Available at: [Link]

-

Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7). Cheméo. Available at: [Link]

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. Available at: [Link]

-

This compound (C13H11N3O3) - PubChemLite. Available at: [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. Available at: [Link]

-

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC. National Institutes of Health. Available at: [Link]

-

1-(4-nitrophenyl)-3-phenyl-1-propanone - ChemSynthesis. Available at: [Link]

-

Urea, phenyl-, and - Organic Syntheses Procedure. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. Available at: [Link]

-

N-(4-Nitrophenyl)-N'-phenyl-urea - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

1-(2-methyl-4-nitrophenyl)-3-phenylurea (C14H13N3O3) - PubChemLite. Available at: [Link]

-

N-(4-Nitrophenyl)-N'-phenyl-urea - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]

-

Recrystallization - YouTube. (2020-01-10). Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018-06-13). Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Lab: Recrystallization - YouTube. (2007-11-28). Available at: [Link]

-

Technique Series: Recrystallization (urea as an example) - YouTube. (2016-02-01). Available at: [Link]

-

1-{p-[(p-Nitrophenyl)sulfonyl]phenyl}-3-propylurea - Optional[FTIR] - Spectrum. Available at: [Link]

-

1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem. National Institutes of Health. Available at: [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. Available at: [Link]

-

1,3-Diphenylurea - Wikipedia. Available at: [Link]

-

Urea - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]

- 2. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. PubChemLite - this compound (C13H11N3O3) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 1932-32-7 [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]

- 12. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-3-phenylurea

This document provides a comprehensive technical overview of 1-(4-Nitrophenyl)-3-phenylurea (CAS No. 1932-32-7), a molecule of interest in chemical synthesis and drug discovery. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for its critical evaluation and experimental determination. While this compound is commercially available, a significant portion of its core physicochemical data is not extensively published in peer-reviewed literature. Therefore, this guide will focus on presenting a combination of computationally predicted data, estimations from structurally similar analogs, and, most importantly, the detailed, field-proven experimental protocols required to generate a complete and reliable characterization profile. This approach ensures that researchers are equipped with both a foundational understanding and the practical tools for their work.

Molecular Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity. This compound is a disubstituted urea containing both a phenyl group and a p-substituted nitrophenyl group. These moieties, a neutral aromatic ring and an electron-withdrawing aromatic system, are critical determinants of its chemical behavior.

Physicochemical Profile: Predicted and Estimated Data

The following table summarizes the key physicochemical properties. It is critical to note that many of these values are derived from computational models or extrapolated from related compounds due to the absence of published experimental data for this specific molecule. These values serve as excellent starting points for experimental design.

| Property | Value / Range | Source / Method | Justification & Scientific Insight |

| Physical State | Solid, likely crystalline powder | Analogy | Substituted ureas are typically stable solids at room temperature. The related 1,3-bis(4-nitrophenyl)urea appears as a yellow crystalline solid.[6] |

| Melting Point (Tₘ) | >200 °C (Estimated) | Analogy | No experimental data is available. However, the high degree of aromaticity, potential for hydrogen bonding, and the presence of the polar nitro group suggest a high melting point. For context, 1-(4-Fluorophenyl)-3-phenylurea melts at 236 °C.[7] |

| Solubility | Water: Very LowPolar Aprotic: Moderate to High | Predicted & Analogy | The calculated Log₁₀(Water Solubility) is -4.12, indicating very poor aqueous solubility.[5] Structurally related ureas demonstrate good solubility in solvents like DMSO and DMF, which can effectively disrupt the intermolecular hydrogen bonds present in the solid state.[6] |

| Lipophilicity (LogP) | 2.8 - 3.24 | Predicted (XlogP3/Crippen) | The predicted LogP value suggests the compound is significantly lipophilic, favoring partitioning into organic phases over aqueous ones.[4][5] This is a critical parameter for predicting membrane permeability in drug development. |

| Acidity (pKa) | Not Experimentally Determined | Chemical Intuition | The molecule lacks a strongly acidic proton. The N-H protons of the urea moiety are very weakly acidic (pKa > 14). While the nitro group is electron-withdrawing, a readily measurable pKa under typical aqueous conditions is not expected. |

Protocols for Full Physicochemical Characterization

This section provides the core of the guide: validated, step-by-step methodologies for the experimental determination of the key physicochemical properties. The choice of these specific methods is based on a balance of accuracy, efficiency, and the information they provide about the sample's purity and behavior.

Synthesis and Purity Verification

The most common route to this compound is the reaction between aniline and 4-nitrophenyl isocyanate.[1] This reaction is typically high-yielding and clean.

Protocol: Synthesis of this compound

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) in a dry aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Reagent Addition: Slowly add a solution of 4-nitrophenyl isocyanate (1.0 eq) in the same dry solvent to the aniline solution at room temperature with stirring. The reaction is often exothermic; a water bath can be used for cooling if necessary.

-

Reaction Monitoring: The reaction is typically rapid. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) using a mobile phase such as 20-30% Ethyl Acetate in Hexane. The isocyanate starting material will not be UV-active, so monitor the consumption of aniline.

-

Workup: Once the reaction is complete (usually within 1-2 hours), the product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold solvent (DCM or THF) to remove any unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent like ethanol or acetonitrile is recommended.

-

Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. An electron ionization mass spectrum is available from NIST for comparison.[1]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for determining the melting point and assessing the purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature. A sharp endothermic peak corresponds to the melting transition.

Rationale for DSC: Compared to a traditional melting point apparatus, DSC provides more information. The onset temperature of the melt gives a precise melting point, while the peak shape and area (enthalpy of fusion) can indicate purity. Broad peaks or multiple transitions may suggest the presence of impurities or polymorphism.[8]

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well past the expected melting point (e.g., 250 °C or higher for this compound).

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[9]

Equilibrium Solubility Determination

The shake-flask method followed by HPLC-UV analysis is a robust and reliable method for determining equilibrium solubility.

Rationale for Method: This method directly measures the concentration of a saturated solution, providing the true thermodynamic equilibrium solubility. Using HPLC for quantification is highly specific and sensitive, avoiding interference from any minor impurities that might absorb UV light.

Protocol: Shake-Flask Solubility Measurement

-

Solvent Selection: Choose a panel of relevant solvents, for example:

-

Purified Water (pH ~7)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate glass vials. The key is to ensure solid material remains undissolved at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant (the saturated solution).

-

Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration against a pre-prepared calibration curve of the compound using an HPLC-UV system.

-

Lipophilicity (LogP) Determination by RP-HPLC

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. While the traditional shake-flask method is definitive, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is much faster and suitable for routine analysis.[10] This method correlates the retention time of a compound on a hydrophobic C18 column with known LogP values of a set of standards.

Protocol: RP-HPLC LogP Determination

-

System Setup: Use a C18 column with a UV detector. The mobile phase is typically a gradient of acetonitrile or methanol in water.

-

Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., from LogP 1 to 4).

-

Analysis:

-

Inject each standard and the test compound onto the HPLC system using the same gradient method.

-

Record the retention time (tᵣ) for each compound.

-

-

Calculation:

-

Plot the known LogP values of the standards against their measured retention times.

-

Perform a linear regression on the data to generate a calibration curve.

-

Use the retention time of this compound and the equation of the line to calculate its LogP value.

-

Safety and Handling

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If significant dust is generated, a NIOSH-approved particulate respirator may be necessary.

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and water.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a lipophilic, high-melting solid with poor aqueous solubility. While precise experimental data is sparse, this guide provides a robust framework for its characterization. By employing the detailed protocols for synthesis, thermal analysis, solubility, and lipophilicity determination, researchers can generate the high-quality, reliable data necessary to advance their work in drug development and chemical sciences. The emphasis on validated methodology over unconfirmed data points is paramount for ensuring scientific integrity and reproducibility.

References

-

Cheméo. (n.d.). Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7). Retrieved January 18, 2026, from [Link].

-

Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved January 18, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). (a) DSC thermogram of form I (blue) and form II (red) at a heating rate... [Image]. Retrieved January 18, 2026, from [Link].

-

PubChem. (n.d.). (4-Nitrophenyl)urea. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link].

-

PubMed. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved January 18, 2026, from [Link].

-

TÜBİTAK Academic Journals. (2015). Synthesis and characterization of novel urea and thiourea substitute cyclotriphosphazene compounds as naked-eye sensors for F-. Retrieved January 18, 2026, from [Link].

- Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information.

-

PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link].

-

PubChemLite. (n.d.). This compound (C13H11N3O3). Retrieved January 18, 2026, from [Link].

- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.

-

MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). DSC thermogram of polyurea variants (Exo up). [Image]. Retrieved January 18, 2026, from [Link].

-

PubChem. (n.d.). 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link].

-

Frontiers in Chemistry. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved January 18, 2026, from [Link].

-

ChemSynthesis. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of... [Image]. Retrieved January 18, 2026, from [Link].

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). The DSC curves of anhydrous and monohydrate forms of L -phenylalanine crystals. [Image]. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. [Image]. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Retrieved January 18, 2026, from [Link].

-

Scribd. (2016). Duct Seal 32-7 - MSDS. Retrieved January 18, 2026, from [Link].

-

AA Blocks. (n.d.). Safety Data Sheet. Retrieved January 18, 2026, from [Link].

-

Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 18, 2026, from [Link].

-

Oriental Journal of Chemistry. (n.d.). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved January 18, 2026, from [Link].

-

PubMed. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Retrieved January 18, 2026, from [Link].

Sources

- 1. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 1932-32-7 [chemicalbook.com]

- 4. PubChemLite - this compound (C13H11N3O3) [pubchemlite.lcsb.uni.lu]

- 5. N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-Nitrophenyl)-3-phenylurea

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of the synthetic compound 1-(4-Nitrophenyl)-3-phenylurea. Phenylurea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This document outlines a strategic, multi-tiered screening approach designed for researchers, scientists, and drug development professionals. It details the rationale behind assay selection, provides step-by-step experimental protocols, and offers insights into data interpretation. The methodologies presented herein are grounded in established scientific principles to ensure the generation of robust and reproducible data, facilitating the elucidation of the therapeutic potential of this compound.

Introduction: The Rationale for Screening this compound

The diarylurea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] The specific compound, this compound, possesses key structural motifs—a nitrophenyl group and a phenylurea core—that suggest a predisposition for biological activity. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and potential for interactions with biological targets. Previous research on related urea derivatives has demonstrated significant antiproliferative and antimicrobial activities, making a broad-based screening of this compound a logical and promising endeavor.[5][6]

This guide proposes a hierarchical screening cascade, beginning with broad-spectrum primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to delineate the mode of action. This approach maximizes efficiency and resource allocation in the early stages of drug discovery.

Tier 1: Primary Screening for Broad Biological Activity

The initial phase of screening is designed to cast a wide net and identify any significant biological effects of this compound. The two primary areas of focus will be anticancer and antimicrobial activities, given the known properties of related compounds.

Anticancer Activity Screening

The primary goal is to assess the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines.[7] A diverse panel, such as the NCI-60 cell line panel, is recommended to identify potential tissue-specific sensitivities.[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Anticancer Screening Results

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 8.5 |

| PC-3 | Prostate | 12.3 |

| A549 | Lung | 25.1 |

| HCT116 | Colon | 5.2 |

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[10] The initial screening of this compound will involve assessing its activity against a panel of clinically relevant bacterial and fungal strains.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Step-by-Step Protocol:

-

Microorganism Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in RPMI-1640 medium to the mid-logarithmic phase. Adjust the inoculum to a final concentration of 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Screening Results

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Candida albicans | Fungus | 32 |

Tier 2: Secondary Screening and Mechanistic Elucidation

Positive results from the primary screening will trigger a more focused investigation to understand the compound's mechanism of action.

Elucidating the Anticancer Mechanism

If significant cytotoxicity is observed, the next step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis.

This flow cytometry-based assay differentiates between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Step-by-Step Protocol:

-

Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the primary screen with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualization: Apoptosis Assay Workflow

Caption: Workflow for Apoptosis/Necrosis Differentiation.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11] Given that urea derivatives are known to inhibit various kinases, screening this compound against a panel of kinases is a logical next step if anticancer activity is confirmed.[12]

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower ATP levels indicate higher kinase activity.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

ATP Detection: Add a luciferase/luciferin-based reagent that produces a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates kinase inhibition. Calculate the IC50 value for any inhibited kinases.

Visualization: Kinase Signaling Pathway

Caption: Potential Inhibition of the MAPK/ERK Pathway.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial biological screening of this compound. The proposed tiered strategy allows for an efficient evaluation of its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Positive findings from this screening cascade will warrant further investigation, including in vivo efficacy studies, ADME/Tox profiling, and structure-activity relationship (SAR) studies to optimize the lead compound. The ultimate goal of this comprehensive screening process is to determine if this compound or its derivatives have the potential to be developed into novel therapeutic agents.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.

- What is an Inhibition Assay? (n.d.). Biobide Blog.

- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30).

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.

- functional in vitro assays for drug discovery. (2023, August 18). YouTube.

- Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.

- Screening Strategies to Identify New Antibiotics. (2012, March 1). Ingenta Connect.

- Enzyme Inhibition & DDI Studies. (n.d.). BioIVT.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025, October 16). ResearchGate.

- QuantiChrom™ Urea Assay Kit. (n.d.). BioAssay Systems.

- Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. (2013, May 9). PubMed.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (n.d.). MDPI.

- EnzyChrom™ Urea Assay Kit III. (n.d.). BioAssay Systems.

- Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. (2025, August 6).

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.

- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018, January 31). National Center for Biotechnology Information.

- (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2025, October 16). ResearchGate.

- 3-(4-nitrophenyl)-1-phenylurea. (2025, November 22). PubChem.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher.

- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PubMed Central.

- This compound. (n.d.). Sigma-Aldrich.

- Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). MDPI.

- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017, December 2). PubMed.

- A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. (n.d.). MDPI.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 7. ijcrt.org [ijcrt.org]

- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.biobide.com [blog.biobide.com]

- 12. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action for Kinase Inhibitors Derived from the 1-(4-Nitrophenyl)-3-phenylurea Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-Nitrophenyl)-3-phenylurea core, a prominent diarylurea structure, represents a privileged scaffold in modern medicinal chemistry. While the parent molecule itself is not extensively documented as a potent, selective bioactive agent, its structural framework is the foundation for numerous clinically relevant multi-kinase inhibitors, including the archetypal drug Sorafenib. This guide eschews a speculative discovery narrative for the parent compound. Instead, it provides a robust, field-proven technical workflow for elucidating the mechanism of action (MoA) of novel kinase inhibitors derived from this essential scaffold. We will detail the logical progression from initial phenotypic screening to specific target identification, pathway analysis, and structure-activity relationship (SAR) validation. This document serves as a comprehensive resource for researchers aiming to characterize the next generation of diarylurea-based therapeutics.

The this compound Scaffold: A Cornerstone of Kinase Inhibition

The diarylurea motif is a powerful pharmacophore due to its specific geometry and hydrogen bonding capabilities. The two flanking aryl rings can be chemically modified to occupy hydrophobic pockets within an enzyme's active site, while the central urea linker acts as a rigid hydrogen bond donor-acceptor unit. In the context of protein kinases, this linker is exceptionally effective at binding to the highly conserved hinge region of the ATP-binding pocket, a mechanism that underpins the activity of many Type II kinase inhibitors.

The general binding hypothesis involves the urea's N-H groups forming hydrogen bonds with the backbone carbonyl oxygen and/or nitrogen of hinge region residues, while the urea carbonyl oxygen can accept a hydrogen bond from a conserved backbone N-H group. This tripartite interaction anchors the inhibitor, allowing the aryl rings to confer potency and selectivity through interactions with other regions of the active site.

A Validated Workflow for MoA Discovery

The following sections outline a systematic, multi-stage approach to discover and validate the mechanism of action for a novel derivative of this compound.

Stage 1: Phenotypic Screening and Hypothesis Generation

The initial phase aims to confirm biological activity and generate a testable hypothesis regarding the compound's target class.

Causality Behind Experimental Choices: Given the structural alerts of the diarylurea scaffold, an antiproliferative effect is a probable outcome. A broad-spectrum screen is more efficient than a targeted assay at this early stage. Observing a potent antiproliferative profile strongly suggests that the compound interacts with a fundamental cellular process, such as cell cycle progression or signal transduction, reinforcing the kinase inhibitor hypothesis.

Experimental Workflow: Cell Viability Assay

Protocol: MTT Antiproliferative Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle (DMSO) control and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[1]

Stage 2: Target Deconvolution via Kinase Profiling

With a confirmed antiproliferative effect, the next critical step is to identify specific molecular targets.

Causality Behind Experimental Choices: Screening against a diverse panel of kinases is a direct and unbiased method to identify potential targets. This approach is crucial for both identifying the primary target(s) responsible for the desired efficacy and for flagging potential off-target liabilities that could lead to toxicity. Measuring potency (IC₅₀) is essential for ranking hits and guiding subsequent SAR studies.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare kinase reaction buffer, test compound dilutions in DMSO, kinase enzyme solution, substrate solution, and ATP solution according to the manufacturer's protocol (e.g., Promega ADP-Glo™).

-

Kinase Reaction Setup: In a 384-well plate, add 1 µL of serially diluted test compound.

-

Enzyme/Substrate Addition: Add 2 µL of a kinase/substrate mixture (e.g., FGFR1 and Poly(Glu,Tyr) substrate) to each well.[2]

-

Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. Incubate at room temperature for 60 minutes.

-

Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Readout: Measure the luminescence signal using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[2]

Table 1: Representative Kinase Inhibition Data for Diarylurea Derivatives

| Compound ID | Target Kinase | Cellular IC₅₀ (µM) | Enzymatic IC₅₀ (µM) | Reference |

| 1c | FGFR1 | 2.57 ± 0.07 | 0.21 ± 0.02 | [2] |

| 1d | FGFR1 | 3.15 ± 0.11 | 0.33 ± 0.03 | [2] |

| 6a | VEGFR-2 (Implied) | 2.566 (A549 cells) | Not Reported | [1] |

| Sorafenib | VEGFR-2, PDGFR, RAF | 2.913 (A549 cells) | Not Reported | [1] |

Stage 3: Cellular MoA and Pathway Validation

Identifying a biochemical target is not sufficient; its inhibition must be confirmed within a cellular context to establish a causal link to the observed phenotype (e.g., reduced proliferation).

Causality Behind Experimental Choices: Western blotting is the gold-standard technique to verify target engagement in cells. By measuring the phosphorylation status of the identified kinase and its direct downstream substrates, we can confirm that the compound inhibits the intended signaling pathway at relevant concentrations. This provides direct evidence that the biochemical activity translates to a cellular effect.

Protocol: Western Blot for Downstream Pathway Modulation

-

Cell Treatment: Seed cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated form of a downstream effector (e.g., p-ERK) and the total form of that effector (e.g., Total-ERK). Also probe for a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities to quantify the change in protein phosphorylation.

The Role of Structure-Activity Relationship (SAR) in MoA Validation

SAR studies are integral to confirming the proposed mechanism. By systematically modifying the this compound scaffold, researchers can correlate changes in chemical structure with changes in biological activity. A consistent SAR between enzymatic inhibition and cellular antiproliferative effects provides strong evidence that the compound's primary MoA is through inhibition of the identified target kinase.

Key SAR Insights for Diarylurea Kinase Inhibitors:

-

'Head' Group (Nitrophenyl Moiety): The substitution pattern on this ring is critical for potency and selectivity. Halogen substitutions, particularly at the para-position of the other phenyl ring (not the nitrophenyl ring), often enhance inhibitory activity against kinases like FGFR1.[2]

-

Urea Linker: This moiety is generally conserved. Replacing the urea with a thiourea often leads to a decrease in activity, underscoring the importance of the carbonyl oxygen in forming a key hydrogen bond with the kinase hinge region.[2]

-

'Tail' Group (Phenyl Moiety): Modifications to this ring can fine-tune selectivity and pharmacokinetic properties. For instance, adding specific functional groups can exploit unique sub-pockets in the target kinase or improve solubility.

Table 2: Example SAR Data for (3-Hydroxy-p-tolyl)urea Analogues

| Compound ID | R (Substitution on 'Head' Phenyl) | IC₅₀ (µM) vs. MDA-MB-231 Cells | IC₅₀ (µM) vs. FGFR1 Kinase |

| 1a | 4-H | 11.44 ± 0.40 | > 10 |

| 1b | 4-F | 3.50 ± 0.08 | 0.55 ± 0.04 |

| 1c | 4-Cl | 2.57 ± 0.07 | 0.21 ± 0.02 |

| 1d | 4-Br | 3.15 ± 0.11 | 0.33 ± 0.03 |

| 1e | 4-CH₃ | 11.71 ± 0.38 | > 10 |

Data adapted from a study on (3-Hydroxy-p-tolyl)urea analogues, demonstrating the potentiation effect of para-halogen substitution.[2]

Conclusion

The this compound structure is a foundational scaffold of immense value in the discovery of targeted cancer therapeutics. While the parent compound's specific MoA is not a focal point of published research, the principles governing its derivatives are well-established. By employing a logical and self-validating workflow encompassing phenotypic screening, biochemical target deconvolution, cellular pathway analysis, and rigorous SAR studies, researchers can successfully elucidate the mechanism of action for novel inhibitors built upon this privileged core. This systematic approach ensures technical accuracy and provides the robust, data-driven insights necessary for advancing promising candidates in the drug development pipeline.

References

-

ResearchGate. (n.d.). Synthesis, Biological Activity and Structure‐Activity Relationship of Novel Diphenylurea Derivatives Containing Tetrahydroquinoline as Carbonic Anhydrase I and II Inhibitors. Available at: [Link]

-

MDPI. (n.d.). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Available at: [Link]

-

Springer Nature. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(4-Nitrophenyl)-3-phenylurea

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth exploration of 1-(4-Nitrophenyl)-3-phenylurea, a specific derivative with significant, yet underexplored, therapeutic potential. We will dissect the molecule's structural attributes, extrapolate potential biological targets from the well-established activities of analogous compounds, and present a comprehensive, actionable framework for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer novel therapeutic strategies based on this promising chemical entity.

Introduction: The Phenylurea Scaffold as a Privileged Structure

Phenylurea derivatives have consistently demonstrated a broad spectrum of biological activities, establishing them as "privileged structures" in drug discovery.[1][2][3][4] Their synthetic tractability and the ability to readily modify their physicochemical properties through substitution on the phenyl rings have led to their successful development as enzyme inhibitors, receptor modulators, and anticancer agents.[1][4] Notably, compounds bearing this core structure have been investigated as inhibitors of kinases, hydrolases, and various other enzyme classes.[2] The subject of this guide, this compound, possesses the quintessential diarylurea backbone, suggesting its potential to interact with a range of biological targets.

The presence of a nitro group on one of the phenyl rings is a critical feature of this compound. While this functional group can be associated with potential metabolic liabilities and toxicity, it also offers unique electronic properties that can drive specific molecular interactions and biological activities.[5] Understanding the interplay between the core phenylurea structure and the influence of the nitro substituent is paramount in elucidating its therapeutic promise.

Extrapolating Potential Therapeutic Targets from Structurally Related Compounds

While direct studies on this compound are limited, a wealth of information on analogous compounds provides a strong foundation for hypothesizing its potential therapeutic targets. The following sections outline key target classes where phenylurea derivatives have shown significant activity.

Enzyme Inhibition: A Prominent Mechanism of Action

The phenylurea scaffold is a recurring motif in a variety of enzyme inhibitors. Based on existing literature, we can prioritize several enzyme families as potential targets for this compound.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial immune checkpoint inhibitor and a high-value target in cancer immunotherapy.[1][5] Several phenylurea derivatives have been identified as potent and selective IDO1 inhibitors, demonstrating the scaffold's suitability for binding to the enzyme's active site.[1][5] The nitro group, while a potential concern for in vivo applications due to metabolic instability, can be explored for its contribution to binding affinity in initial in vitro screens.[5]

-

Transketolase (TKT): As a key enzyme in the pentose phosphate pathway, TKT is essential for nucleotide synthesis and is often upregulated in cancer cells.[6][7] Diphenyl urea derivatives have been discovered as inhibitors of human transketolase, suggesting a novel anticancer strategy.[6][7] These compounds were identified through structure-based virtual screening, indicating that this compound could be a candidate for similar computational and experimental evaluation against TKT.[6][7]

-

Receptor Tyrosine Kinases (RTKs): The phenylurea moiety is a well-established pharmacophore in numerous kinase inhibitors.[8] Derivatives have shown inhibitory activity against:

-

c-MET and VEGFR-2: Diarylurea-appended pyridine derivatives have been synthesized as dual inhibitors of c-MET and VEGFR-2, inducing apoptosis in cancer cells.[9]

-

Class III RTK Subfamily: N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have demonstrated selectivity for this class of RTKs, which includes targets like FLT3, c-KIT, and PDGFR.[8] The multi-kinase inhibitor Sorafenib, which contains a urea linkage, is a notable example of a drug targeting this class.[10]

-

-

SUMO-sentrin specific protease (SENP)1: The deSUMOylating enzyme SENP1 is implicated in the regulation of various cellular processes, and its inhibition is a potential therapeutic strategy in cancer. 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives have been identified as selective SENP1 inhibitors.[11]

-

Penicillin-Binding Protein 4 (PBP4): In the realm of infectious diseases, phenylurea-based small molecules have been developed to target PBP4 in Staphylococcus aureus, potentially reversing antibiotic resistance.[12]

Antiproliferative and Pro-Apoptotic Activity

Numerous studies have reported the antiproliferative effects of phenylurea derivatives across various cancer cell lines.[3][13][14] This broad activity suggests that these compounds may modulate fundamental cellular processes such as cell cycle progression and apoptosis. For instance, certain 1,3-diphenylurea appended aryl pyridine derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by the upregulation of p53, Bax, and caspases.[9]

A Framework for Target Identification and Validation

The following sections provide a structured, multi-pronged approach to definitively identify and validate the therapeutic targets of this compound.

Initial Broad-Spectrum Screening

A logical first step is to perform a broad phenotypic screen to confirm the biological activity of this compound.

Experimental Protocol: Antiproliferation Assay (MTT Assay)

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each cell line.

Data Presentation: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | TBD |

| HCT116 | Colon | TBD |

| A549 | Lung | TBD |

| K-562 | Leukemia | TBD |

| PC-3 | Prostate | TBD |

Target Deconvolution Strategies

Following the confirmation of biological activity, several unbiased and hypothesis-driven approaches can be employed to identify the direct molecular targets.

Workflow for Target Identification of this compound

Caption: A workflow for the identification and validation of therapeutic targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor target engagement in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.

-

Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Hypothesis-Driven Target Validation

Based on the activities of related compounds, a focused investigation into specific enzyme families is warranted.

Experimental Protocol: Kinase Profiling

-

Service Provider: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Assay Format: The compound will be screened against a large panel of recombinant kinases at a fixed concentration (e.g., 10 µM).

-

Data Output: The results will be provided as a percentage of inhibition for each kinase.

-

Follow-up: For hits identified in the primary screen, determine the IC50 values through dose-response assays.

Signaling Pathway Visualization: Potential Kinase Targets

Caption: Potential inhibition of RTK signaling by this compound.

Conclusion and Future Directions

This compound represents a promising, yet understudied, molecule with the potential to modulate multiple therapeutically relevant targets. The structural homology to known inhibitors of IDO1, transketolase, and various protein kinases provides a strong rationale for a focused investigation into these areas. The experimental framework outlined in this guide offers a systematic and robust approach to deconvolve its mechanism of action, from initial phenotypic screening to definitive target validation.

Future efforts should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold, as well as to mitigate any potential liabilities associated with the nitro group. The insights gained from these studies will be instrumental in advancing this compound or its optimized analogs toward preclinical development.

References

-

Obiol-Pardo C, Alcarraz-Vizán G, Cascante M, Rubio-Martinez J. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. PLoS One. 2012;7(3):e32276. [Link]

-

Li, Y., et al. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. 2020;25(15):3361. [Link]

-

Obiol-Pardo C, Alcarraz-Vizán G, Cascante M, Rubio-Martinez J. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLoS One. 2012;7(3):e32276. [Link]

-

Elsebaie, H. A., et al. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Adv. 2022;12(35):22935-22955. [Link]

-

Gandin, V., et al. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Sci Rep. 2015;5:16750. [Link]

-

O'Rourke, A., et al. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. ChemMedChem. 2024;e202300581. [Link]

-

Patel, P. H., et al. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Int. J. Chem. Sci. 2016;14(4):2191-2202. [Link]

-

Al-Suwaidan, I. A., et al. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. 2018;23(2):319. [Link]

-

Gandin, V., et al. Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Sci Rep. 2015;5:16750. [Link]

-

Verma, S., et al. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Glob. J. Pharm. Sci. 2013;3(1):33-39. [Link]

-

Tiwari, L., et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Adv. 2018;8(40):22638-22644. [Link]

-

Al-Suwaidan, I. A., et al. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. 2018;23(2):319. [Link]

-

Parveen, S., et al. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles). 2015;5(11):495-507. [Link]

-

Song, D. Q., et al. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorg Med Chem. 2009;17(11):3873-8. [Link]

-

Nakashima, R., et al. Discovery of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives as non-peptidic selective SUMO-sentrin specific protease (SENP)1 inhibitors. Bioorg Med Chem Lett. 2012;22(16):5169-73. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening | PLOS One [journals.plos.org]

- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Discovery of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives as non-peptidic selective SUMO-sentrin specific protease (SENP)1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Preliminary In-Vitro Evaluation of 1-(4-Nitrophenyl)-3-phenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel compound 1-(4-Nitrophenyl)-3-phenylurea. Drawing upon established principles of drug discovery and the known biological activities of structurally related phenylurea derivatives, this document outlines a logical and scientifically rigorous approach to characterizing its potential as a therapeutic agent. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes, thereby offering a self-validating system for its initial assessment.

Introduction: The Rationale for Investigating this compound

The urea scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Phenylurea derivatives, in particular, have demonstrated a remarkable breadth of biological activities, most notably as anticancer and enzyme inhibitory agents. The presence of a nitrophenyl group in the target molecule, this compound, suggests a potential for significant biological activity, as the nitro group can influence the compound's electronic properties and its ability to interact with biological targets.

Our strategic approach to the in-vitro evaluation of this compound is therefore twofold, based on the established profiles of analogous structures:

-

Antiproliferative Activity: Many phenylurea derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The proposed evaluation will therefore include a robust screening against a panel of clinically relevant cancer cell lines to determine its potential as an anticancer agent.

-

Enzyme Inhibition: The urea and thiourea moieties are known to interact with the active sites of various enzymes. Notably, derivatives of phenylurea have been identified as inhibitors of urease, an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. Consequently, we will investigate the inhibitory potential of this compound against this enzyme.

This dual-pronged approach will provide a comprehensive initial assessment of the compound's biological profile, guiding future research and development efforts.

Synthesis of this compound

A common and straightforward method for the synthesis of unsymmetrical ureas such as this compound involves the reaction of an isocyanate with an amine. In this case, phenyl isocyanate would be reacted with 4-nitroaniline.

Caption: Synthetic pathway for this compound.

In-Vitro Antiproliferative Evaluation

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines. The selection of these cell lines is critical and should represent a diversity of cancer types for which phenylurea derivatives have previously shown activity.

Recommended Cancer Cell Line Panel

Based on published data for structurally similar compounds, the following cell lines are recommended for the initial screening[1][2]:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.

-

MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often representing a more aggressive cancer phenotype.

-

786-0: A human renal cell carcinoma cell line.

-

A498: Another human renal cell carcinoma cell line.

-

SK-MEL-5: A human malignant melanoma cell line.

-

A normal cell line (e.g., HEK293): To assess for selective cytotoxicity against cancer cells.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and metabolic activity. It is a reliable and high-throughput method for determining the cytotoxic effects of novel compounds.

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Caption: Workflow of the MTT cytotoxicity assay.

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-